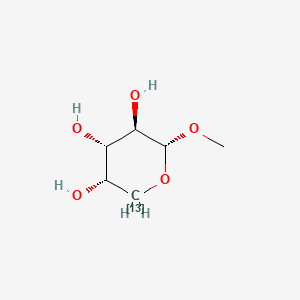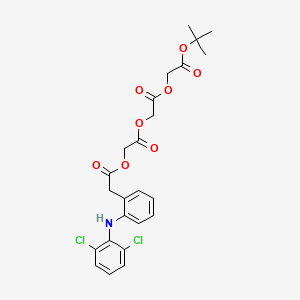
tert-Buty Diacetic Aceclofenac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Buty Diacetic Aceclofenac typically involves the reaction of diclofenac sodium with tert-butyl chloroacetate in the presence of a catalyst such as iodide. The reaction is carried out under heating conditions to facilitate the condensation reaction . Another method involves reacting diclofenac sodium with tert-butyl bromoacetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Buty Diacetic Aceclofenac undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese-oxo species.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like cyanoethyl-protected tetrathiafulvalene (TTF) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
tert-Buty Diacetic Aceclofenac has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Buty Diacetic Aceclofenac involves the inhibition of the cyclo-oxygenase (COX) enzyme, which plays a crucial role in the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and inflammation . By inhibiting COX, the compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Diclofenac: A widely used NSAID with similar anti-inflammatory properties.
Aceclofenac: The parent compound from which tert-Buty Diacetic Aceclofenac is derived.
Ibuprofen: Another common NSAID with comparable effects.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for targeted modifications and derivatizations. This makes it a valuable intermediate in the synthesis of more complex and specialized compounds.
Eigenschaften
Molekularformel |
C24H25Cl2NO8 |
|---|---|
Molekulargewicht |
526.4 g/mol |
IUPAC-Name |
[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxoethoxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C24H25Cl2NO8/c1-24(2,3)35-22(31)14-34-21(30)13-33-20(29)12-32-19(28)11-15-7-4-5-10-18(15)27-23-16(25)8-6-9-17(23)26/h4-10,27H,11-14H2,1-3H3 |
InChI-Schlüssel |
ZBIQXEHNJXZJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC(=O)COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


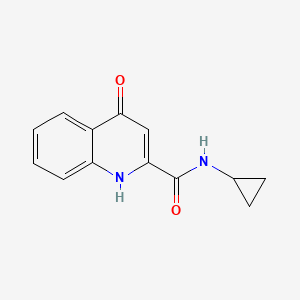
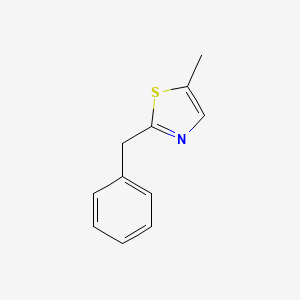
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
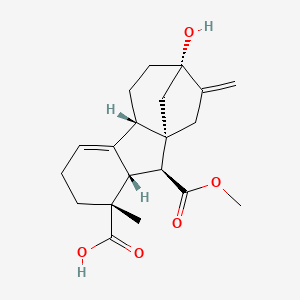
![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)

![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)


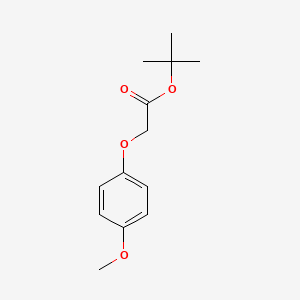
![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)


